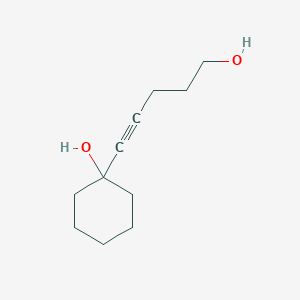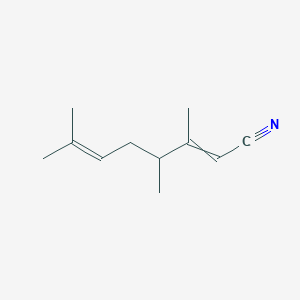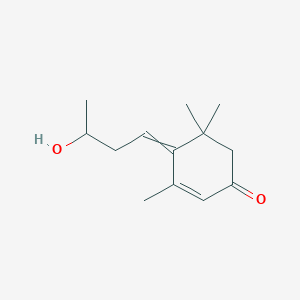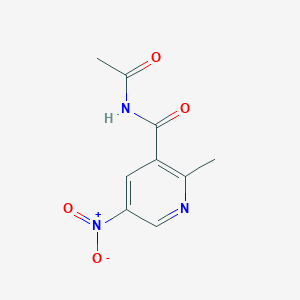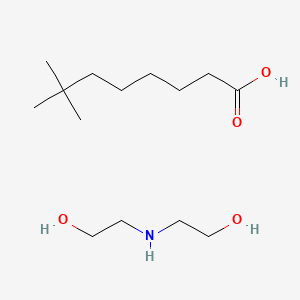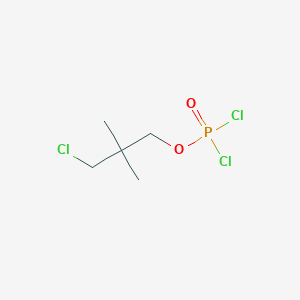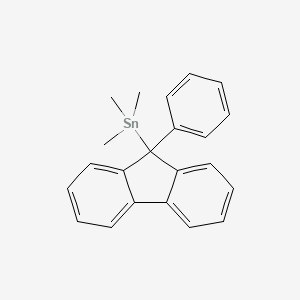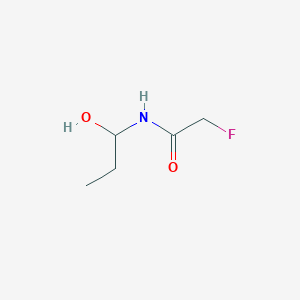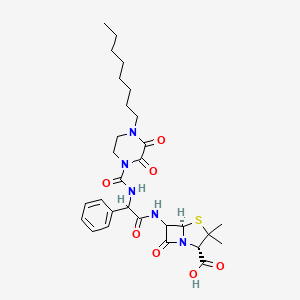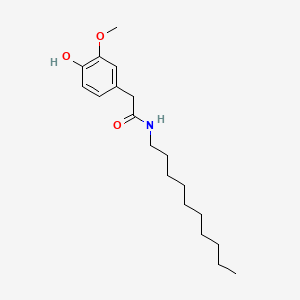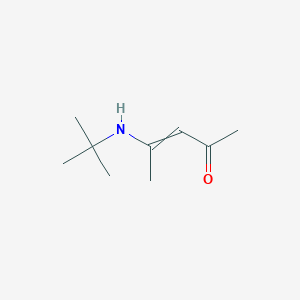![molecular formula C15H14N2O6 B14615233 Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro- CAS No. 57693-48-8](/img/structure/B14615233.png)
Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro- is an aromatic compound with a complex structure that includes multiple functional groups such as hydroxyl, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound followed by methylation and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .
化学反応の分析
Types of Reactions
Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenols and other substituted aromatic compounds.
科学的研究の応用
Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro- exerts its effects involves interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The compound’s aromatic structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions .
類似化合物との比較
Similar Compounds
Phenol, 2-methyl-5-(1-methylethyl)-: Known for its antimicrobial properties.
Phenol, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-: Studied for its anti-inflammatory effects.
Uniqueness
Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
57693-48-8 |
|---|---|
分子式 |
C15H14N2O6 |
分子量 |
318.28 g/mol |
IUPAC名 |
4-[(2-hydroxy-3-methyl-5-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C15H14N2O6/c1-8-3-10(6-13(15(8)19)17(22)23)5-11-7-12(16(20)21)4-9(2)14(11)18/h3-4,6-7,18-19H,5H2,1-2H3 |
InChIキー |
UYQVKTPUHKUUAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C(=CC(=C2)[N+](=O)[O-])C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
